3-Aminofuro[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Aminofuro[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of furo[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a furo[2,3-b]pyridine core with an amino group at position 3 and a carboxamide group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminofuro[2,3-b]pyridine-2-carboxamide typically involves the functionalization of the furo[2,3-b]pyridine core. One common method is the reaction of aminoamides of the furo[2,3-b]pyridine series with an aqueous solution of sodium hypochlorite and N-chlorosuccinimide. This reaction proceeds at position 2 of the furopyridine system, leading to the formation of 3-imino-2-chlorofuro[2,3-b]pyridine-2-carboxamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminofuro[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the amino and carboxamide positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hypochlorite and N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-Aminofuro[2,3-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative activity against cancer cell lines and potential antitumor activity.
Medicine: Considered as a potential anticancer drug and has antioxidant effects.
Mechanism of Action
The mechanism of action of 3-Aminofuro[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist of the cannabinoid receptor (CB1R) and demonstrates antimicrobial activity when containing a heterocyclic substituent at position 2 . The compound’s antiproliferative and antitumor activities are attributed to its ability to disrupt key cellular signaling pathways, such as those involving serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) .
Comparison with Similar Compounds
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamide: Similar in structure but contains a thieno ring instead of a furo ring.
Pyridine-2-carboxamide derivatives: These compounds share the pyridine core but differ in the substituents attached to the core.
Uniqueness
3-Aminofuro[2,3-b]pyridine-2-carboxamide is unique due to its furo[2,3-b]pyridine core, which imparts distinct biological activities and chemical properties. Its ability to act as an inverse agonist of CB1R and its potential as an anticancer agent set it apart from other similar compounds .
Properties
IUPAC Name |
3-aminofuro[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-4-2-1-3-11-8(4)13-6(5)7(10)12/h1-3H,9H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWBABZPEYKTGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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